molecular formula C10H12O3 B1598373 6'-Ethoxy-2'-hydroxyacetophenone CAS No. 2750-25-6

6'-Ethoxy-2'-hydroxyacetophenone

Cat. No.: B1598373
CAS No.: 2750-25-6
M. Wt: 180.2 g/mol
InChI Key: FXKOWMXEFZGVHC-UHFFFAOYSA-N
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Description

6’-Ethoxy-2’-hydroxyacetophenone is a chemical compound belonging to the class of acetophenones. It is characterized by the presence of an ethoxy group and a hydroxyl group attached to an acetophenone core. The molecular formula of 6’-Ethoxy-2’-hydroxyacetophenone is C10H12O3, and it has a molecular weight of 180.20 g/mol . This compound is a white crystalline solid and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

6’-Ethoxy-2’-hydroxyacetophenone can be synthesized through the reaction of ethyl iodide with 2,6-dihydroxyacetophenone in the presence of potassium carbonate in refluxing acetone. This reaction typically yields the desired product with a 64% yield . Another method involves the use of bromoethane and 2’,6’-dihydroxyacetophenone under similar conditions .

Industrial Production Methods

While specific industrial production methods for 6’-Ethoxy-2’-hydroxyacetophenone are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized for higher yields and purity, and the product is typically purified through recrystallization or other suitable purification techniques.

Chemical Reactions Analysis

Types of Reactions

6’-Ethoxy-2’-hydroxyacetophenone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the ethoxy group.

Major Products Formed

    Oxidation: Formation of quinones or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted acetophenones with various functional groups.

Mechanism of Action

The mechanism of action of 6’-Ethoxy-2’-hydroxyacetophenone involves its interaction with various molecular targets and pathways. The hydroxyl and ethoxy groups play a crucial role in its reactivity and interaction with biological molecules. The compound can undergo electrophilic aromatic substitution reactions, where the ethoxy group directs the substitution to the ortho and para positions on the aromatic ring . Additionally, the hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to specific targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-Ethoxy-2’-hydroxyacetophenone is unique due to the presence of both ethoxy and hydroxyl groups, which confer distinct chemical properties such as increased hydrophobicity and specific reactivity patterns. These features make it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

1-(2-ethoxy-6-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-13-9-6-4-5-8(12)10(9)7(2)11/h4-6,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXKOWMXEFZGVHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70399534
Record name 6'-Ethoxy-2'-hydroxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2750-25-6
Record name 6'-Ethoxy-2'-hydroxyacetophenone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70399534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6'-Ethoxy-2'-hydroxyacetophenone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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